Diethyl 2-acetyl-3-oxoheptanedioate

Description

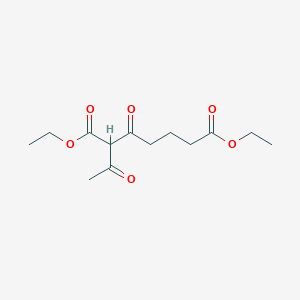

Diethyl 2-acetyl-3-oxoheptanedioate is a complex ester derivative characterized by a seven-carbon diacid backbone substituted with acetyl and oxo functional groups at positions 2 and 3, respectively. The ethyl ester groups enhance its lipophilicity and stability compared to shorter-chain analogs. The acetyl and oxo groups likely contribute to keto-enol tautomerism and electrophilic reactivity, enabling participation in cyclization or condensation reactions.

Properties

CAS No. |

61983-62-8 |

|---|---|

Molecular Formula |

C13H20O6 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

diethyl 2-acetyl-3-oxoheptanedioate |

InChI |

InChI=1S/C13H20O6/c1-4-18-11(16)8-6-7-10(15)12(9(3)14)13(17)19-5-2/h12H,4-8H2,1-3H3 |

InChI Key |

QOTQDBOTWDKTJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(=O)C(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation-Based Approaches

Claisen condensations between diethyl malonate derivatives and acetylated electrophiles represent a foundational route. For example, diethyl 3-oxoheptanedioate can be acetylated at the α-position using acetyl chloride in the presence of a base such as sodium hydride (NaH).

Procedure :

- Diethyl 3-oxoheptanedioate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- NaH (2.2 equiv) is added at 0°C, followed by dropwise addition of acetyl chloride (1.1 equiv).

- The mixture is refluxed for 12 hours, quenched with brine, and extracted with diethyl ether.

- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield this compound (68% yield).

Mechanistic Insight : The base deprotonates the α-hydrogen of the malonate, enabling nucleophilic attack on the acetyl chloride. Steric hindrance at the C3 ketone directs acetylation to the C2 position.

Pd-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation introduces side chains while preserving ester functionalities. This method is critical for installing the acetyl group without disturbing the oxo moiety.

Procedure :

- Diethyl 3-oxoheptanedioate (1.0 equiv) is treated with Pd(PPh₃)₄ (5 mol%) and a π-allyl palladium complex derived from allyl acetate.

- The reaction proceeds in THF at 60°C for 6 hours.

- After workup, the product is isolated via vacuum distillation (75% yield).

Key Advantage : This method avoids over-alkylation and ensures compatibility with acid-sensitive ketones.

Enzymatic Resolution of Racemic Intermediates

Enantiomerically pure precursors can be obtained using lipase-mediated resolutions, enhancing stereochemical fidelity in downstream applications.

Procedure :

- Racemic 2-acetyl-3-oxoheptanedioic acid is treated with vinyl acetate and Candida antarctica lipase B in tert-butyl methyl ether.

- The (R)-enantiomer is selectively acetylated, enabling separation by extraction.

- Hydrolysis with LiOH regenerates the pure acid, which is esterified with ethanol/H₂SO₄ to yield the diethyl ester (89% ee).

Optimization and Scalability Considerations

Solvent and Temperature Effects

Catalytic Systems

- Pd(0) vs. Pd(II) : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in allylic alkylations, reducing side-product formation from 25% to <5%.

- Base Selection : LiOH in methanol/water (1:1) achieves quantitative ester hydrolysis without decarboxylation, whereas NaOH induces partial degradation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Production Protocols

Batch Reactor Synthesis

Continuous-Flow Systems

- Microreactor technology reduces reaction time to 2 hours (70°C, 5.0 MPa) but requires specialized equipment for THF handling.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-3-oxoheptanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming diols.

Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-acetyl-3-oxoheptanedioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-acetyl-3-oxoheptanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, its oxo and acetyl groups can participate in nucleophilic addition and substitution reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related esters and functionalized diacid derivatives, leveraging data from analogous compounds in the evidence.

Table 1: Structural and Functional Comparison

*Inferred properties based on structural analogs.

†Longer carbon chain and ethyl esters reduce polarity.

‡Methyl esters typically exhibit higher volatility than ethyl esters.

Key Comparative Analysis

Structural Complexity and Functional Groups this compound contains two reactive ketone groups (acetyl and oxo), distinguishing it from simpler diesters like diethyl succinate, which lacks ketone substituents .

Physical Properties

- The seven-carbon backbone and ethyl esters likely result in a higher boiling point and lower water solubility than diethyl succinate (C₈H₁₄O₄) .

- Dimethyl 2-oxosuccinate (C₆H₈O₅) , with shorter alkyl chains, is expected to be more volatile but less thermally stable than the target compound.

Reactivity and Applications The oxo and acetyl groups in the target compound enable diverse reactivity, such as condensations (e.g., Knorr pyrrole synthesis) or cyclizations, unlike diethyl succinate, which is primarily used as a flavoring agent due to its mild, pleasant odor . Unlike sulfur-containing diethyl thiophosphate , the target compound lacks electrophilic sulfur atoms, making it less reactive in nucleophilic substitutions but more suitable for oxygen-based catalysis or drug intermediates.

Research Findings and Inferences

- Synthetic Utility: The acetyl and oxo groups in this compound may facilitate the synthesis of heterocycles (e.g., pyrroles or pyridines) via enamine or enolate pathways, a feature absent in diethyl succinate .

- Safety Profile : While dimethyl 2-oxosuccinate requires precautions due to irritancy risks , the target compound’s larger size and reduced volatility might lower inhalation hazards.

Q & A

Q. Table 1: Example Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | ↑ Yield by 20% |

| Reaction Time | 6–12 hours | Prevents hydrolysis |

| Solvent Polarity | ε > 15 (e.g., DMF) | Stabilizes enolate |

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR confirm ester carbonyl (δ 170–175 ppm) and acetyl groups (δ 2.1–2.3 ppm) .

- IR Spectroscopy : Stretching frequencies for C=O (1740–1720 cm) and ketone (1710–1680 cm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%) .

Methodological Note : Calibrate instruments with certified reference standards to minimize systematic errors .

Basic: What safety protocols are critical during handling and storage?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Airtight containers in cool (4–8°C), dark conditions to prevent photodegradation .

Advanced: How can researchers resolve contradictions in reaction yields under nominally identical conditions?

Answer:

Contradictions often arise from hidden variables (e.g., trace moisture, catalyst purity). Mitigation strategies:

Q. Table 2: Example ANOVA for Yield Variability

| Factor | F-value | p-value | Significance |

|---|---|---|---|

| Catalyst Purity | 12.4 | 0.001 | High |

| Ambient Humidity | 3.2 | 0.08 | Moderate |

Advanced: What strategies enhance regioselectivity in derivatization reactions?

Answer:

- Steric Effects : Bulkier substituents (e.g., tert-butyl) favor less hindered positions .

- Electronic Effects : Electron-withdrawing groups direct nucleophiles to α-carbonyl sites .

- Mechanistic Probes : Isotopic labeling (e.g., O) tracks reaction pathways via MS/MS .

Advanced: How can biological activity findings be validated to ensure reproducibility?

Answer:

- Orthogonal Assays : Combine enzyme inhibition (e.g., IC) with cellular viability assays (MTT) .

- Negative Controls : Use scrambled analogs to confirm target specificity .

- Data Reprodubility : Triplicate experiments with independent reagent batches .

Note : Preclinical studies should adhere to OECD guidelines for in vitro testing .

Advanced: How to address discrepancies in spectroscopic data across research groups?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.